molecular formula C21H17ClN4O2S B10881872 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B10881872
M. Wt: 424.9 g/mol
InChI Key: GDKRVEBMFVYNRV-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a chlorophenyl group, a furyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound.

    Introduction of the Chlorophenyl and Furyl Groups: The chlorophenyl and furyl groups are introduced via substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, typically using a thiol reagent.

    Formation of the Final Compound: The final compound is formed by coupling the triazole derivative with the methylphenyl acetamide through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the furyl group, in particular, may impart unique electronic properties and interactions with biological targets.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H17ClN4O2S/c1-14-4-8-16(9-5-14)23-19(27)13-29-21-25-24-20(18-3-2-12-28-18)26(21)17-10-6-15(22)7-11-17/h2-12H,13H2,1H3,(H,23,27)

InChI Key

GDKRVEBMFVYNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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